4-Methyl-5-nitro-2-thiazoleamine
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Overview
Description
4-Methyl-5-nitro-2-thiazoleamine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules. The compound features a five-membered ring containing sulfur and nitrogen atoms, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-nitro-2-thiazoleamine typically involves the nitration of 4-methyl-2-thiazoleamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-nitro-2-thiazoleamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonylated thiazole derivatives.
Scientific Research Applications
4-Methyl-5-nitro-2-thiazoleamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-Methyl-5-nitro-2-thiazoleamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can also bind to specific enzymes, inhibiting their activity and disrupting metabolic pathways .
Comparison with Similar Compounds
4-Methyl-2-thiazoleamine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitro-2-thiazoleamine: Lacks the methyl group, which may affect its solubility and interaction with biological targets.
4-Methyl-5-nitrothiazole: Lacks the amino group, impacting its ability to form hydrogen bonds and interact with enzymes.
Uniqueness: 4-Methyl-5-nitro-2-thiazoleamine is unique due to the presence of both the nitro and amino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research .
Properties
IUPAC Name |
4-methyl-5-nitro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c1-2-3(7(8)9)10-4(5)6-2/h1H3,(H2,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWBXTNRCBNGAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396173 |
Source
|
Record name | 4-Methyl-5-nitro-2-thiazoleamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56682-07-6 |
Source
|
Record name | 4-Methyl-5-nitro-2-thiazoleamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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